molecular formula C7H5F3N2O2 B13965348 2-nitro-N-(trifluoromethyl)aniline

2-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13965348
M. Wt: 206.12 g/mol
InChI Key: QFHJYLLWCLQLHO-UHFFFAOYSA-N
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Description

2-nitro-N-(trifluoromethyl)aniline, also known as 2-nitro-4-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of trifluoromethylbenzene, followed by reduction. One common method includes the nitration of benzotrifluoride to produce a mixture of nitrotrifluoromethylbenzenes. The desired 2-nitrotrifluoromethylbenzene is then separated and reduced to this compound using hydrogen in the presence of catalysts and acid acceptors .

Chemical Reactions Analysis

2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .

Comparison with Similar Compounds

2-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability due to the presence of both nitro and trifluoromethyl groups.

Q & A

Q. Basic: What are the recommended spectroscopic techniques for characterizing 2-nitro-N-(trifluoromethyl)aniline?

Answer:
Key techniques include:

  • NMR Spectroscopy : For structural elucidation of substituents (e.g., distinguishing nitro and trifluoromethyl groups via 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR) .
  • FT-IR : To identify functional groups (e.g., nitro stretching at ~1520 cm1^{-1} and N–H vibrations) .
  • UV-Vis Spectroscopy : To study electronic transitions influenced by electron-withdrawing groups (e.g., nitro and trifluoromethyl) .
  • Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood due to potential inhalation hazards .
  • Emergency Measures : Ensure access to eyewash stations and safety showers; store away from oxidizing agents .

Q. Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence substitution reactions?

Answer:

  • Nitro Group : Strongly electron-withdrawing, meta-directing in electrophilic substitution, and activates the ring for nucleophilic attack at ortho/para positions .
  • Trifluoromethyl Group : Electron-withdrawing via inductive effects, reducing amine basicity and altering regioselectivity in reactions .
  • Methodological Insight : Use DFT calculations (e.g., NBO analysis) to predict charge distribution and reactive sites .

Q. Advanced: What computational approaches predict the electronic structure of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic/nucleophilic regions for reaction planning .
  • TD-DFT : Predicts UV-Vis absorption spectra for comparison with experimental data .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonyl or piperazinyl groups) and test in vitro bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin) to explain activity discrepancies .
  • Dose-Response Studies : Validate potency differences across derivatives using IC50_{50} assays .

Q. Basic: What are the key physical properties relevant to experimental design?

Answer:

  • Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Melting Point : Critical for purification (e.g., recrystallization); compare with literature values .
  • Density/Refractive Index : Aid in solvent selection and purity assessment .

Q. Advanced: What challenges arise in regioselective functionalization, and how are they addressed?

Answer:

  • Steric Hindrance : The bulky trifluoromethyl group limits accessibility to certain positions. Use directing groups (e.g., sulfonamides) to control substitution .
  • Catalytic Strategies : Employ palladium catalysts for cross-coupling reactions at less hindered sites .
  • Temperature/Solvent Optimization : Higher temperatures in DMF improve reaction rates for meta-substitution .

Q. Advanced: How do steric/electronic effects impact crystal packing in derivatives?

Answer:

  • X-Ray Diffraction : Reveals intermolecular interactions (e.g., hydrogen bonds between nitro and amine groups) .
  • Trifluoromethyl Effects : Enhances crystal density via C–F···H interactions, influencing melting points .

Q. Basic: What synthetic routes are effective for preparing this compound?

Answer:

  • Direct Nitration : Nitrate N-(trifluoromethyl)aniline using mixed acid (H2_2SO4_4/HNO3_3) under controlled conditions .
  • Nucleophilic Substitution : Replace halides in 2-nitrohalobenzenes with trifluoromethylamine .
  • Catalytic Coupling : Use Pd(0) catalysts for Suzuki-Miyaura reactions with boronic acid derivatives .

Q. Advanced: How can synthetic yields of derivatives be optimized under catalytic conditions?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or Ni catalysts for cross-coupling efficiency .
  • Solvent Effects : Use DMF or acetonitrile to enhance solubility of aromatic intermediates .
  • Temperature Gradients : Optimize reaction time and temperature (e.g., 80°C for 18 hours) to maximize conversion .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H

InChI Key

QFHJYLLWCLQLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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